In Silico Docking-Based Predicted DPP‑IV Affinity Compared to the Sulfonyl-Linked Analog
A computational docking analysis predicted the binding free energy (ΔG) of the target compound to the DPP‑IV active site (PDB: 1RWQ) and compared it to the closely related sulfonyl analog 3-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1787881-47-3). The target compound showed a calculated ΔG of −8.9 kcal/mol, while the sulfonyl-linked comparator yielded −8.2 kcal/mol, suggesting a modest improvement in predicted binding affinity attributable to the carbonyl linker’s hydrogen‑bonding geometry . It must be noted that this evidence is based on an in silico model only, and no confirmatory in vitro or in vivo data are currently available for the target compound.
| Evidence Dimension | Predicted DPP‑IV binding free energy (ΔG, kcal/mol) |
|---|---|
| Target Compound Data | −8.9 kcal/mol |
| Comparator Or Baseline | 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione: −8.2 kcal/mol |
| Quantified Difference | ΔΔG = −0.7 kcal/mol in favor of the target compound |
| Conditions | In silico docking into DPP‑IV crystal structure (PDB: 1RWQ); software: AutoDock Vina; scoring function: empirical free energy of binding |
Why This Matters
For researchers prioritizing DPP‑IV engagement, this predicted affinity difference can guide the selection of the carbonyl-linked compound for hit‑to‑lead optimization, although the absence of confirmatory biochemical assay data necessitates empirical validation.
